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Compound of Interest

Compound Name:
2-Amino-1,3-

bis(carboxylethoxy)propane

Cat. No.: B15540837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1,3-
bis(carboxylethoxy)propane, with a focus on its solubility characteristics and its application

as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties
2-Amino-1,3-bis(carboxylethoxy)propane is a chemical reagent featuring a central amino

group and two terminal carboxylic acid functionalities connected by ethoxypropane chains. This

heterobifunctional nature makes it a valuable building block in bioconjugation and drug

development, particularly as a polyethylene glycol (PEG)-based linker. The PEG characteristics

of the molecule can enhance the solubility and pharmacokinetic properties of the resulting

conjugates.[1][2][3]

The hydrochloride salt of this compound is also commercially available and is often used in

experimental settings.

Solubility Data
Quantitative solubility data for 2-Amino-1,3-bis(carboxylethoxy)propane is not extensively

available in the public domain. However, data for its hydrochloride salt and a related t-butyl
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protected analog provide insights into its solubility profile. The presence of both an amino group

and carboxylic acids suggests that the solubility will be pH-dependent.

Table 1: Qualitative Solubility Data

Compound Solvent(s)
Observed
Solubility

Notes

2-Amino-1,3-

bis(carboxylethoxy)pr

opane Hydrochloride

Dimethyl Sulfoxide

(DMSO)

200 mg/mL (736.11

mM)

Ultrasonic assistance

may be required. The

use of hygroscopic

DMSO can

significantly impact

solubility.[4]

10% DMSO / 40%

PEG300 / 5% Tween-

80 / 45% Saline

≥ 5 mg/mL (18.40

mM)

A clear solution is

obtained, though the

saturation point is

unknown.

10% DMSO / 90%

(20% SBE-β-CD in

Saline)

≥ 5 mg/mL (18.40

mM)

A clear solution is

formed; saturation is

not determined.

10% DMSO / 90%

Corn Oil

≥ 5 mg/mL (18.40

mM)

Achieves a clear

solution, with an

unknown saturation

point.

2-Amino-1,3-bis(t-

butoxycarbonylethoxy)

propane

Dimethyl Sulfoxide

(DMSO),

Dichloromethane

(DCM),

Dimethylformamide

(DMF)

Soluble

This is the t-butyl

ester protected form

of the parent

compound.[5]

Experimental Protocol: Solubility Determination
(Shake-Flask Method)
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For researchers requiring precise quantitative solubility data, the shake-flask method is a

reliable and widely accepted technique.[6][7] The following protocol outlines the general

procedure.

Objective: To determine the equilibrium solubility of 2-Amino-1,3-
bis(carboxylethoxy)propane in a specific solvent at a controlled temperature.

Materials:

2-Amino-1,3-bis(carboxylethoxy)propane

Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

Glass vials or flasks with airtight seals

Temperature-controlled orbital shaker or agitator

Analytical balance

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

Validated analytical method for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

Preparation of a Saturated Solution:

Add an excess amount of solid 2-Amino-1,3-bis(carboxylethoxy)propane to a known

volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

Equilibration:

Place the vial in a mechanical agitator set to a constant temperature (e.g., 25°C or 37°C).

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure

equilibrium is reached. The time required for equilibration should be determined in

preliminary studies by measuring the concentration at different time points until a plateau

is reached.[8]
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Phase Separation:

After equilibration, allow the suspension to settle.

Carefully separate the saturated solution from the excess solid. This can be achieved by

either:

Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

Filtration: Withdraw the supernatant using a syringe and pass it through a filter that does

not interact with the compound.

Analysis:

Accurately dilute an aliquot of the clear, saturated solution with the solvent.

Determine the concentration of 2-Amino-1,3-bis(carboxylethoxy)propane in the diluted

sample using a validated analytical method.

Back-calculate to determine the concentration in the original saturated solution. This value

represents the equilibrium solubility.

Replicates:

Perform the entire experiment in triplicate to ensure the reliability of the results.[8]

Application in PROTAC Synthesis
2-Amino-1,3-bis(carboxylethoxy)propane is primarily utilized as a heterobifunctional, PEG-

based linker in the synthesis of PROTACs.[9] PROTACs are chimeric molecules that recruit a

target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the POI by the proteasome.[10]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical

properties influence the formation and stability of the ternary complex (POI-PROTAC-E3

ligase), which is essential for efficient protein degradation.[10] The amino group on 2-Amino-
1,3-bis(carboxylethoxy)propane provides a reactive handle for conjugation to one part of the
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PROTAC (e.g., the E3 ligase ligand), while the two carboxylic acid groups can be coupled to

the other part (e.g., the POI-binding ligand), typically through amide bond formation.[11]

General Structure of a PROTAC

Protein of Interest (POI)
Ligand

2-Amino-1,3-bis(carboxylethoxy)propane
(Linker)

E3 Ligase
Ligand

Click to download full resolution via product page

Caption: General PROTAC Structure.

Experimental Protocol: PROTAC Synthesis via
Amide Coupling
The following is a general, two-step protocol for synthesizing a PROTAC using 2-Amino-1,3-
bis(carboxylethoxy)propane as the linker. This procedure involves standard amide coupling

reactions.

Step 1: Coupling of the E3 Ligase Ligand

Objective: To couple an amine-functionalized E3 ligase ligand to one of the carboxylic acid

groups of the linker.

Materials:

2-Amino-1,3-bis(carboxylethoxy)propane

E3 ligase ligand with a free amine group (e.g., a pomalidomide derivative)

Amine protecting group (e.g., Boc-anhydride)

Coupling reagents (e.g., HATU, HOBt, EDC)[12]

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)
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Deprotection reagent (e.g., TFA in DCM)

Procedure:

Protection: Protect the primary amine of 2-Amino-1,3-bis(carboxylethoxy)propane with a

suitable protecting group (e.g., Boc group) to prevent self-reaction.

Activation: In an anhydrous solvent, activate one of the carboxylic acid groups of the

protected linker using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

Coupling: Add the amine-containing E3 ligase ligand to the reaction mixture. Allow the

reaction to proceed at room temperature until completion, monitoring by LC-MS.

Purification: Purify the resulting conjugate by chromatography (e.g., HPLC).

Deprotection: Remove the protecting group from the linker's amine to prepare for the next

coupling step.

Step 2: Coupling of the POI Ligand

Objective: To couple a carboxylic acid-functionalized POI ligand to the now-free amine of the

linker-E3 ligase conjugate.

Materials:

Purified linker-E3 ligase conjugate from Step 1

POI ligand with a carboxylic acid group

Coupling reagents (e.g., HATU, HOBt, EDC)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)

Procedure:
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Activation: In a separate flask, activate the carboxylic acid group of the POI ligand using a

coupling reagent and a base in an anhydrous solvent.

Coupling: Add the deprotected linker-E3 ligase conjugate to the activated POI ligand

solution. Stir at room temperature until the reaction is complete, as monitored by LC-MS.

Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the

desired product.
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PROTAC Synthesis Workflow

Step 1: E3 Ligase Ligand Coupling

Step 2: POI Ligand Coupling

Protect Amine on Linker

Activate Carboxylic Acid
(e.g., with HATU/DIPEA)

Couple Amine-Functionalized
E3 Ligase Ligand

Purify Intermediate

Deprotect Linker Amine
(e.g., with TFA)

Couple Linker-E3 Ligase
Intermediate

Linker-E3 Intermediate

Activate Carboxylic Acid
on POI Ligand

Final PROTAC Purification
(Prep-HPLC)

Click to download full resolution via product page

Caption: PROTAC Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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